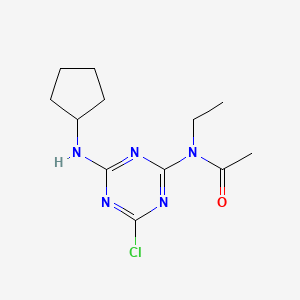

N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide

Description

N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide is a triazine-derived compound characterized by a chloro group at position 4, a cyclopentylamino substituent at position 6, and an N-ethylacetamide moiety attached to the triazine ring. Triazine derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity .

Properties

CAS No. |

84712-79-8 |

|---|---|

Molecular Formula |

C12H18ClN5O |

Molecular Weight |

283.76 g/mol |

IUPAC Name |

N-[4-chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl]-N-ethylacetamide |

InChI |

InChI=1S/C12H18ClN5O/c1-3-18(8(2)19)12-16-10(13)15-11(17-12)14-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,14,15,16,17) |

InChI Key |

SJONDWFGXJKKJU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=NC(=NC(=N1)NC2CCCC2)Cl)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine, cyclopentylamine, and ethylacetamide.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.

Synthetic Routes: One common synthetic route involves the nucleophilic substitution of the chloro group in 4-chloro-1,3,5-triazine with cyclopentylamine, followed by the acylation of the resulting intermediate with ethylacetamide

Chemical Reactions Analysis

N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The target compound shares a chloro group and cyclopentylamino substituent with 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine , but its N-ethylacetamide group distinguishes it. Ethoxy substituents (as in ) are associated with higher purity (97.3–100%) but may reduce metabolic stability compared to acetamide derivatives. Atrazine and cyanazine both feature ethylamino groups but differ in their third substituents (isopropylamino vs. propanenitrile). Cyanazine’s nitrile group correlates with higher mammalian toxicity, leading to its agricultural ban .

Regulatory and Safety Profiles :

- The target compound lacks explicit regulatory data, but structural parallels to cyanazine (banned due to environmental and health risks ) highlight the need for rigorous toxicity studies.

- Atrazine , though widely used, faces restrictions due to groundwater contamination risks, suggesting that chloro-triazine derivatives require careful environmental impact assessments.

The compound from (332.4 g/mol) shares a similar acetamide moiety but incorporates pyrrolidinyl and dimethylamino groups, which may enhance solubility compared to the target compound’s cyclopentylamino group.

Biological Activity

N-(4-Chloro-6-(cyclopentylamino)-1,3,5-triazin-2-yl)-N-ethylacetamide, with the CAS number 84712-79-8 and molecular formula C12H18ClN5O, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 283.758 g/mol |

| LogP | 2.71 |

| Density | 1.33 g/cm³ |

| Boiling Point | 458.314 °C at 760 mmHg |

The compound is classified as a triazine derivative, which typically exhibits a range of biological activities. Triazines are known for their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Although specific mechanisms for this compound are not extensively documented, compounds in this class often exhibit:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Interference with cancer cell proliferation and survival.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of triazine derivatives found that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Potential

Research has indicated that triazine derivatives can induce apoptosis in cancer cells. In vitro studies suggest that this compound may inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A comparative analysis involving several triazine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests a moderate level of antibacterial activity. -

Cancer Cell Line Study :

In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.